N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine
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Overview
Description
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine is a chiral reagent used primarily in proteomics research. It is characterized by its molecular formula C15H30ClNO3Si and a molecular weight of 335.94 . This compound is typically stored at -20°C and is soluble in chloroform, dichloromethane, and ethyl acetate .
Preparation Methods
The synthesis of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine involves several steps. The starting materials and specific reaction conditions are crucial for obtaining the desired product. . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are not commonly detailed in public sources.
Hydrolysis: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, revealing the free amine.
Scientific Research Applications
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine is primarily used in proteomics research. Its applications include:
Chemical Biology: Used as a building block for synthesizing complex molecules that interact with biological systems.
Medicinal Chemistry: Employed in the development of potential therapeutic agents due to its unique structural features.
Industrial Chemistry: Utilized in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is harnessed in various chemical biology applications to study protein function and interactions .
Comparison with Similar Compounds
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine can be compared with other chiral aziridines and silyl-protected compounds. Similar compounds include:
This compound analogs: These compounds share structural similarities but may differ in the substituents on the aziridine ring or the silyl group.
Other Chiral Aziridines: Compounds like this compound are used in asymmetric synthesis and chiral resolution.
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(1S)-1-[tert-butyl(dimethyl)silyl]oxy-2-chloroethyl]aziridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30ClNO3Si/c1-14(2,3)19-13(18)17-10-11(17)12(9-16)20-21(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12+,17?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCBNZGNJSFHIJ-KJJPGHAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(CCl)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1[C@@H](CCl)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747198 |
Source
|
Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326480-01-7 |
Source
|
Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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